3-(phenylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propanamide
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Overview
Description
3-(phenylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propanamide is a complex organic compound featuring a phenylthio group attached to a propanamide backbone, which is further connected to a tetrahydropyrazolo[1,5-a]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propanamide typically involves multiple steps:
Formation of the Tetrahydropyrazolo[1,5-a]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and ketones under acidic or basic conditions.
Introduction of the Phenylthio Group: This step often involves the nucleophilic substitution of a halogenated precursor with thiophenol in the presence of a base like sodium hydride or potassium carbonate.
Amidation Reaction: The final step involves the formation of the propanamide group through an amidation reaction, typically using an acid chloride or anhydride with the amine derivative of the tetrahydropyrazolo[1,5-a]pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylthio group, where nucleophiles can replace the sulfur atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Bases: Sodium hydride, potassium carbonate for nucleophilic substitution.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators, which can lead to the development of new drugs.
Medicine
Medicinally, this compound is investigated for its potential therapeutic effects, particularly in treating diseases where modulation of specific biological pathways is beneficial.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties.
Mechanism of Action
The mechanism of action of 3-(phenylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylthio group and the tetrahydropyrazolo[1,5-a]pyridine moiety play crucial roles in binding to these targets, thereby modulating their activity. This modulation can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine Derivatives: These compounds share the core structure but differ in the substituents attached, leading to variations in their chemical and biological properties.
Phenylthio Substituted Amides: Compounds with similar phenylthio groups but different amide backbones.
Uniqueness
3-(phenylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propanamide is unique due to the combination of its phenylthio group and tetrahydropyrazolo[1,5-a]pyridine core, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-phenylsulfanyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c20-16(8-11-21-15-4-2-1-3-5-15)18-13-7-10-19-14(12-13)6-9-17-19/h1-6,9,13H,7-8,10-12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKLUFUUWSAHRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)CCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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